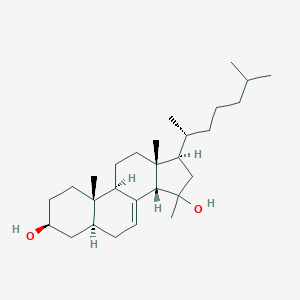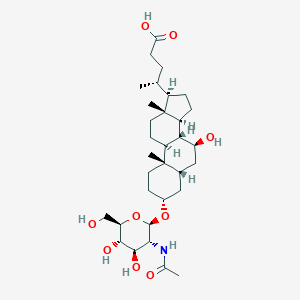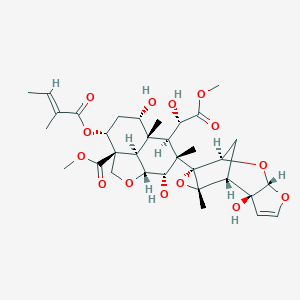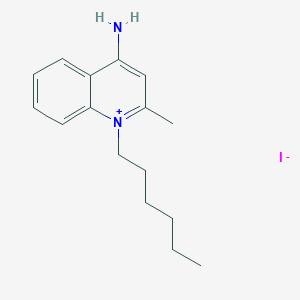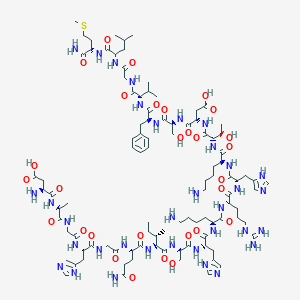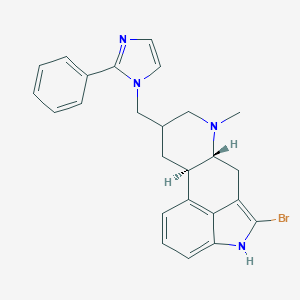
Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- is a chemical compound that belongs to the ergoline family. Ergoline compounds have been used in various fields including medicine, agriculture, and research. Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- is not fully understood. However, it has been reported to bind to serotonin receptors and dopamine receptors in the brain. This binding can lead to the activation or inhibition of various signaling pathways, resulting in the observed effects.
Biochemical and Physiological Effects
Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has been reported to have various biochemical and physiological effects. It has been found to have anti-tumor activity by inducing apoptosis in cancer cells. It has also been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has been found to have psychoactive effects, including hallucinations and altered perception.
Vorteile Und Einschränkungen Für Laborexperimente
Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has several advantages for lab experiments. It is readily available and can be synthesized in good yield and purity. It has been reported to have various biological activities, making it a useful tool for research. However, Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has limitations for lab experiments. Its mechanism of action is not fully understood, and it has been reported to have psychoactive effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the research of Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)-. One direction is to further investigate its anti-tumor activity and explore its potential as a cancer treatment. Another direction is to study its anti-inflammatory properties and develop new anti-inflammatory drugs. It can also be used in the study of the central nervous system and the development of new psychoactive drugs. Additionally, the mechanism of action of Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- can be further explored to better understand its biological activities.
Conclusion
Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- is a chemical compound that has potential applications in scientific research. It can be synthesized using various methods and has been found to have anti-tumor activity, anti-inflammatory properties, and psychoactive effects. Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesemethoden
Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- can be synthesized using various methods. One of the commonly used methods is the condensation of 2-bromo-6-methyl-ergoline with 2-phenyl-1H-imidazole-1-methanol in the presence of a base. The reaction yields Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- in good yield and purity.
Wissenschaftliche Forschungsanwendungen
Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has potential applications in scientific research. It has been reported to have anti-tumor activity and can be used in cancer research. Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has also been found to have anti-inflammatory properties and can be used in the development of new anti-inflammatory drugs. It can also be used in the study of the central nervous system as it has been reported to have psychoactive effects.
Eigenschaften
CAS-Nummer |
115219-10-8 |
|---|---|
Produktname |
Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- |
Molekularformel |
C25H25BrN4 |
Molekulargewicht |
461.4 g/mol |
IUPAC-Name |
(6aR,10aR)-5-bromo-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C25H25BrN4/c1-29-14-16(15-30-11-10-27-25(30)17-6-3-2-4-7-17)12-19-18-8-5-9-21-23(18)20(13-22(19)29)24(26)28-21/h2-11,16,19,22,28H,12-15H2,1H3/t16?,19-,22-/m1/s1 |
InChI-Schlüssel |
VKABNRMTNPWHBD-RYLMWKJUSA-N |
Isomerische SMILES |
CN1CC(C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6 |
SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6 |
Kanonische SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B218419.png)
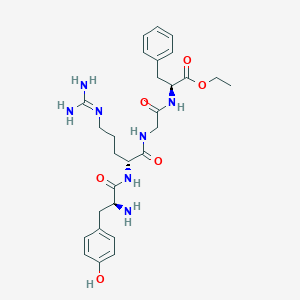

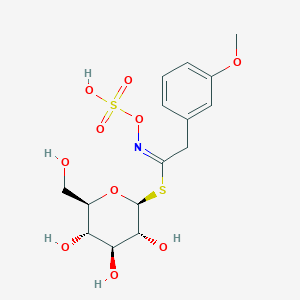
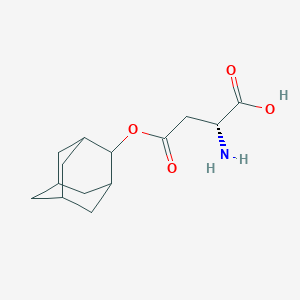
![(2R,3R,4R,5R,6R)-6-[(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl]-2,4-dimethyl-2-piperidin-3-yloxyoxane-3,4,5-triol](/img/structure/B218466.png)
